molecular formula C12H12N2O B2767246 1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime CAS No. 832739-38-5

1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime

Cat. No.: B2767246
CAS No.: 832739-38-5
M. Wt: 200.24 g/mol
InChI Key: XDGZSGIGBYNFFS-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone oxime is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Iron-Catalyzed Intramolecular Cyclization

A study by Zhang et al. (2015) demonstrated an efficient iron-catalyzed protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from N-arylpyrrol-2-yl ethanone O-acetyl oximes. This process involves N-O bond cleavage and intramolecular directed C-H arylation reactions, highlighting the potential for constructing complex heterocyclic structures that could be useful in pharmaceuticals and materials science (Zhang et al., 2015).

Structural Studies and Hydrogen Bonding

Alcalde et al. (2008) reported on the synthesis and structural studies of oximes, including 1-aryl-2-aryl(3-pyridyl)ethanones and their ketoximes. X-ray diffraction and NMR spectroscopy revealed significant hydrogen bonding networks, illustrating the potential of such compounds in studying non-covalent interactions and designing materials with specific supramolecular architectures (Alcalde et al., 2008).

Potentiometric Study of Metal Complexation

Research by Shokrollahi and Haghighi (2012) focused on the complexation equilibria of oximes with transition and heavy metal ions. Their study highlights the analytical applications of oximes in detecting and quantifying metal ions, which is crucial for environmental monitoring and the development of sensors (Shokrollahi & Haghighi, 2012).

Supramolecular Chemistry and Material Science

Cai et al. (2020) synthesized and characterized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, demonstrating its ability to form 2-D and 3-D supramolecular frameworks through hydrogen bonds and π-π stacking interactions. Such studies are essential for developing new materials with potential applications in nanotechnology and molecular electronics (Cai et al., 2020).

Properties

IUPAC Name

N-[1-(3-pyrrol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(13-15)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGZSGIGBYNFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264951
Record name 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-38-5
Record name 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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